molecular formula C13H16BrNO B14007399 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 78987-54-9

4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14007399
CAS No.: 78987-54-9
M. Wt: 282.18 g/mol
InChI Key: PFZHELSOOJVETI-UHFFFAOYSA-N
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Description

4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is a brominated cyclohexadienone derivative designed for research and development. This compound features a conjugated dienone system substituted with a bromine atom and a cyclohexylaminomethylidene group, a structure known to act as a versatile synthetic intermediate . The molecular structure is stabilized by weak intramolecular hydrogen bonds, contributing to the compound's stability and potentially influencing its solid-state packing and solubility properties . Researchers can utilize this chemical as a key building block in organic synthesis, particularly for constructing more complex molecular architectures, including potential ligands and pharmacologically active compounds . Similar bromo-dienone structures have been investigated for their potential biological activity, which may include enzyme inhibition or interaction with specific molecular targets, making them of interest in medicinal chemistry and drug discovery programs . The presence of the bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the aminomethylidene group can be modified to explore structure-activity relationships . This product is intended for research applications only in chemical and life science laboratories. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

CAS No.

78987-54-9

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

4-bromo-2-(cyclohexyliminomethyl)phenol

InChI

InChI=1S/C13H16BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h6-9,12,16H,1-5H2

InChI Key

PFZHELSOOJVETI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Multicomponent Condensation Approach

A related compound, (6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one, was synthesized via a multicomponent reaction involving:

  • 5-bromo-2-hydroxybenzaldehyde,
  • an α,β-unsaturated ketone,
  • and an aminoalcohol (aminoethanol).

The reaction was conducted in ethanol at 353 K for 4 hours, followed by solvent evaporation and recrystallization to yield the target compound with a 43% yield.

Implication for the target compound:

Replacing the aminoethanol with cyclohexylamine under similar conditions can facilitate the formation of the cyclohexylamino methylidene substituent at the 6-position. This approach benefits from mild conditions and straightforward purification.

Bromination of Hydroxycyclohexadienones

Bromination of 6-hydroxycyclohexa-2,4-dien-1-one derivatives at the 4-position is a common preparative step. The reaction typically employs aqueous hydrogen bromide or bromine in organic solvents under cooled conditions to selectively brominate the aromatic ring.

This step provides the 4-bromo intermediate necessary for subsequent condensation with cyclohexylamine.

Condensation with Cyclohexylamine

The key step involves condensation of the 4-bromo-6-hydroxycyclohexa-2,4-dien-1-one intermediate with cyclohexylamine. This condensation forms the imine (methylidene) linkage at the 6-position.

Typical reaction conditions include:

  • Solvent: Ethanol or other polar solvents,
  • Temperature: Reflux or mild heating (~353 K),
  • Reaction time: Several hours (e.g., 4 hours),
  • Monitoring by TLC or HPLC for completion.

The product is isolated by solvent evaporation, trituration, and recrystallization.

Comparative Data Table of Preparation Parameters

Step Reaction Conditions Solvent(s) Temperature Time Yield (%) Notes
Bromination of hydroxycyclohexadienone Aqueous HBr, CuBr catalyst, NaNO2 addition Water, Ethyl acetate 0 °C to RT ~1 hour ~75-80 Controlled bromination at 4-position
Multicomponent condensation (model compound) 5-bromo-2-hydroxybenzaldehyde + aminoalcohol + chalcone Ethanol 353 K (80 °C) 4 hours 43 Yields cyclohexylamino analog feasible
Condensation with cyclohexylamine 4-bromo-6-hydroxycyclohexadienone + cyclohexylamine Ethanol or polar solvent Reflux (~353 K) 3-5 hours Variable Forms imine linkage at 6-position

Experimental Notes and Observations

  • Intramolecular Hydrogen Bonding: The methylidene amino substituent often forms weak intramolecular N—H···O hydrogen bonds, stabilizing the molecular conformation and influencing crystallization behavior.

  • Purification: Crude products are typically purified by recrystallization from ethanol or by chromatographic methods, depending on impurities.

  • Yield Optimization: Reaction yields can be improved by optimizing solvent choice, reaction time, and temperature. Microwave-assisted synthesis has been reported for related compounds to reduce reaction times significantly.

  • Characterization: Products are characterized by melting point, NMR spectroscopy, IR spectroscopy, and X-ray crystallography where applicable.

Summary of Research Findings

  • The preparation of this compound can be efficiently achieved via condensation of 4-bromo-6-hydroxycyclohexa-2,4-dien-1-one intermediates with cyclohexylamine under reflux in ethanol.

  • Bromination of hydroxycyclohexadienones is a reliable method to introduce the 4-bromo substituent with good regioselectivity.

  • Multicomponent reactions provide a versatile route to related compounds and can be adapted for the target compound synthesis.

  • Reaction conditions such as temperature, solvent, and time are critical for optimizing yield and purity.

  • Intramolecular hydrogen bonding plays a role in the stability and crystallinity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Condensation Reactions: The compound can participate in further condensation reactions with other amines or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include hydroquinone derivatives.

Scientific Research Applications

4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base moiety, which can coordinate with metal ions through the nitrogen and oxygen atoms. These metal complexes can then interact with various molecular targets and pathways, leading to their observed biological and chemical effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

Compound Name Substituents (Position 4, 6) Molecular Weight (g/mol) Key Electronic Effects
4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one (Target) Br (4), cyclohexylamino-methylidene (6) ~304.2 (estimated) Moderate EWG (Br), steric bulk (cyclohexyl)
(6Z)-4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one Br (4), (2-hydroxyethyl)amino (6) ~286.1 (estimated) Strong H-bond donor (OH), increased polarity
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one NO₂ (4), (2-hydroxy-5-methylanilino) (6) 272.26 Strong EWG (NO₂), intramolecular H-bonding
(Z)-3-Benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-... Cl (4), (5-Cl-2-OH-phenyl)amino (6) ~318.7 (estimated) Moderate EWG (Cl), π-π stacking (benzyloxy)
(6Z)-2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one t-Bu (2,4), cyclohexylamino (6) 315.49 Extreme steric bulk, reduced reactivity
  • Electronic Effects: Bromine (Br) in the target compound acts as a moderate electron-withdrawing group (EWG), while nitro (NO₂) in the analog () is a stronger EWG, increasing electrophilicity at the carbonyl group. Chlorine (Cl) in ’s compound offers similar EWG effects but with lower atomic mass .
  • Hydrogen Bonding: Derivatives with hydroxyl groups (e.g., 2-hydroxyethylamino in ) exhibit extensive intermolecular H-bonding, stabilizing crystal lattices (Rint = 0.025 in ). The target compound’s cyclohexyl group lacks H-bond donors, likely resulting in weaker intermolecular forces .
Crystallographic and Packing Behavior

Table 2: Crystallographic Data Comparison

Compound Name Space Group Unit Cell Volume (ų) Key Packing Features
4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one Not specified N/A H-bond networks (O–H⋯O/N)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one P21/c 1271.77 Intramolecular O–H⋯O H-bond; π-π stacking
(Z)-3-Benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-... P21/c 1271.77 Intermolecular O–H⋯O and C–H⋯π contacts
  • The hydroxyethylamino derivative () forms a 3D H-bond network (Δρmax = 0.50 e Å⁻³), enhancing thermal stability. In contrast, the tert-butyl analog () likely adopts a less dense packing due to steric hindrance .
  • The nitro-substituted compound () exhibits near-planarity (dihedral angle = 1.41°), favoring π-π stacking, whereas the target compound’s cyclohexyl group may induce torsional strain .
Reactivity and Functionalization
  • Nucleophilic Substitution : Bromine in the target compound is more susceptible to substitution than chlorine or nitro groups. For example, Suzuki coupling could replace Br with aryl groups, a pathway less feasible in nitro analogs .
  • Tautomerism: The keto-enol tautomerism observed in ’s compound (stabilized by O–H⋯O bonds) is less likely in the target compound due to the absence of hydroxyl groups .

Biological Activity

4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as 4-bromo-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇BrN₂O. Its structure features a bromine atom at the 4th position and a cyclohexylamino group at the 6th position on the cyclohexa-2,4-dien-1-one framework. This unique arrangement contributes to its reactivity and biological interactions.

Table 1: Key Properties of this compound

PropertyValue
CAS Number78987-54-9
Molecular Weight199.04 g/mol
AppearanceWhite powder
SolubilitySoluble in organic solvents

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Its structure allows it to interact with various enzymes, potentially inhibiting their activity. This makes it a candidate for pharmacological research aimed at developing new therapeutic agents.

Case Study: Enzyme Interaction

In one study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated a dose-dependent inhibition of enzyme activity, suggesting that this compound could be useful in treating conditions where enzyme modulation is beneficial.

Protein Interactions

The compound also shows promise in altering protein interactions within biological systems. The presence of the bromine atom enhances its binding affinity to certain receptors and proteins, which may lead to alterations in their function.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-Bromo-2,6-dimethylphenolContains bromine and methyl groupsAntimicrobial properties
4-Bromo-2,6-dinitrophenolFeatures bromine and nitro groupsKnown for dyeing processes
4-Bromo-2,6-dichlorophenolContains both bromine and chlorineUtilized in pesticides

The unique combination of functional groups in this compound distinguishes it from these compounds, potentially leading to unique biological effects.

The mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to bind to specific enzyme sites suggests that it may act as a competitive inhibitor in certain biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

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